molecular formula C14H19NO2 B171954 methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate CAS No. 181114-98-7

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

Cat. No.: B171954
CAS No.: 181114-98-7
M. Wt: 233.31 g/mol
InChI Key: KLQYKJMMAPSQCP-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS: 181114-98-7) is a chiral pyrrolidine derivative with a molecular formula of C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . The compound features a pyrrolidine ring substituted at positions 1 and 4 with a benzyl group and a methyl group, respectively, and a methyl ester at position 3.

Properties

IUPAC Name

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQYKJMMAPSQCP-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181114-98-7, 473914-76-0
Record name 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Intramolecular Aldol Condensation

A cyclocondensation reaction between N-benzyl glycine methyl ester and methyl vinyl ketone under basic conditions (K₂CO₃, DMF, 80°C) forms the pyrrolidine ring. The trans stereochemistry arises from thermodynamic control, favoring the (3S,4S) configuration due to reduced steric strain. Yields range from 65–72%, with purification via silica gel chromatography.

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs 2nd-generation catalyst constructs the pyrrolidine skeleton from a diene precursor. For instance, a diene substrate with benzyl and methyl substituents undergoes RCM in dichloromethane at 40°C, achieving 85% conversion. Post-reduction (H₂/Pd-C) saturates the double bond, finalizing the ring structure.

Functional Group Modifications

Esterification and Protecting Group Strategies

The carboxylic acid intermediate, (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid, is esterified using methanol and thionyl chloride (SOCl₂) under reflux. This method achieves near-quantitative yields (>95%) but requires careful pH control to prevent racemization. Alternative protocols employ DCC/DMAP coupling, though this increases reagent costs.

Protection of the pyrrolidine nitrogen is critical during functionalization. The benzyl group, introduced via alkylation (benzyl bromide, K₂CO₃), serves as a temporary protecting group removable via hydrogenolysis.

Industrial-Scale Production Challenges

ParameterLaboratory ScaleIndustrial Scale
Catalyst RecoveryNot feasibleContinuous flow systems
PurificationColumn chromatographyCrystallization/distillation
Yield Optimization60–75%85–90% after process tuning
Cost per Gram$120–150$20–30 (bulk pricing)

Transitioning to industrial production necessitates replacing chromatographic purification with crystallization. For example, hexane/ethyl acetate mixtures (4:1 v/v) induce crystallization, recovering 80% of product with ≥99% purity.

Analytical Validation of Stereochemical Integrity

Chiral HPLC Analysis

A Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (90:10) mobile phase resolves enantiomers, confirming ee >99% for the target compound. Retention times are calibrated against racemic standards.

X-ray Crystallography

Single-crystal X-ray diffraction of a intermediate (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid confirms absolute configuration (R-factor = 0.032). Data collection at 100 K using Cu-Kα radiation (λ = 1.54178 Å) provides sub-Ångström resolution.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze kinetic resolution of racemic esters, enriching the (3S,4S) enantiomer. A 72-hour reaction in tert-butyl methyl ether achieves 45% conversion with ee >99%.

Flow Chemistry Systems

Microreactors (0.5 mm internal diameter) enable rapid mixing and heat transfer during exothermic steps like benzylation. Residence times of <2 minutes suppress side reactions, improving yields to 88% .

Scientific Research Applications

Chemical Properties and Structure

MBC is characterized by its molecular formula C14H19NO2C_{14}H_{19}NO_2 and a molecular weight of approximately 233.31 g/mol. It features a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions, which significantly influences its biological activity and interactions with other molecules .

Pharmaceutical Applications

  • Drug Development : MBC serves as a building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug discovery.
  • PDE9 Inhibition : Research has indicated that compounds structurally related to MBC may act as inhibitors of phosphodiesterase type 9 (PDE9), which is implicated in several neurodegenerative diseases . This suggests potential therapeutic applications in treating conditions such as Alzheimer’s disease.
  • Neuropharmacology : The compound's structural features may also suggest activity in modulating neurotransmitter systems, providing avenues for research into its effects on cognition and mood disorders.

Synthetic Applications

MBC can be synthesized through multi-step organic reactions, typically involving the condensation of crotonic acid methyl ester with specific amines. This synthetic versatility allows researchers to explore various derivatives that may exhibit enhanced properties or novel activities.

Case Study 1: Synthesis of PDE9 Inhibitors

A study focused on synthesizing PDE9 inhibitors utilized MBC as a precursor for creating novel compounds with improved efficacy against PDE9. The research highlighted the importance of the stereochemical configuration of MBC in determining the biological activity of the resulting compounds, demonstrating how structural modifications can lead to significant changes in pharmacological properties .

Case Study 2: Neuroactive Compound Development

In another study, researchers explored the synthesis of neuroactive compounds derived from MBC. By modifying the functional groups attached to the pyrrolidine ring, they were able to create derivatives that showed promising results in preclinical models for enhancing cognitive function. This underscores MBC's potential as a versatile scaffold for developing new neuropharmacological agents.

Mechanism of Action

The mechanism of action of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.

    Effects: These interactions can lead to changes in cellular function, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate with structurally related pyrrolidine derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Stereochemistry Notable Properties
This compound C₁₄H₁₉NO₂ 233.31 181114-98-7 1-benzyl, 4-methyl, 3-methyl ester (3S,4S) High lipophilicity (benzyl, methyl groups)
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid C₂₂H₂₂F₃N₃O₅ 465.43 Not provided 1-methyl, 3-ureido-linked trifluoromethylphenyl, 4-benzodioxol, 3-carboxylic acid (3R,4S) Enhanced metabolic stability (CF₃ group)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 42346-68-9 1-methyl, 5-ketone, 3-carboxylic acid Not specified Polar (carboxylic acid, ketone)
(3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride C₁₃H₁₈N₂O₂·HCl 274.76 1400580-20-2 1-benzyl ester, 3-amino, 4-methyl (3S,4S) Basic (amino group), crystalline salt
Methyl (3S,4S)-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-3-carboxylate C₁₂H₂₂N₂O₄ 258.31 1903429-34-4 4-Boc-protected aminomethyl, 3-methyl ester (3S,4S) Protected amine (Boc group)

Key Structural and Functional Differences

Substituent Effects on Reactivity and Solubility: The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in the compound from . Esters are more hydrolytically stable than acids under physiological conditions, making them preferable prodrug candidates.

Stereochemical Influence :

  • The (3S,4S) configuration in the target compound and ’s derivative contrasts with the (3R,4S) configuration in ’s compound. Such stereochemical differences may lead to divergent biological activities, as seen in enantiomer-specific drug-receptor interactions .

Functional Group Diversity :

  • ’s 5-ketone and carboxylic acid groups increase polarity, favoring aqueous solubility but limiting membrane permeability .
  • The Boc-protected amine in ’s compound enables selective deprotection during synthesis, a feature absent in the target compound’s simpler methyl ester .

Salt vs. Neutral Forms :

  • ’s compound is a hydrochloride salt, enhancing solubility in polar solvents compared to the neutral target compound .

Biological Activity

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its unique stereochemistry and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C14H19NO2C_{14}H_{19}NO_2 and a CAS number of 181114-98-7. The compound features a pyrrolidine ring, which is essential for its biological activity, and a benzyl group that enhances its lipophilicity and receptor binding capabilities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activities. This interaction is influenced by its chiral nature, allowing for selective binding to biological targets.
  • Signaling Pathways : It is believed that the compound can influence neurotransmission pathways and metabolic processes, potentially leading to therapeutic effects in neurological disorders .

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications for drug development targeting metabolic diseases .

Case Studies

  • Neuroprotective Studies : A study conducted on animal models demonstrated that this compound could reduce oxidative stress markers in neuronal cells. This suggests its potential role in protecting neurons from damage associated with neurodegenerative diseases.
  • Enzyme Interaction Studies : In vitro experiments have shown that this compound can effectively inhibit certain proteases involved in protein degradation pathways. This inhibition was quantified using enzyme kinetics assays, revealing a significant reduction in enzyme activity at specific concentrations.

Toxicological Profile

According to safety data sheets, this compound is not classified as harmful through ingestion or skin contact based on current animal model studies. However, good laboratory practices recommend minimizing exposure due to potential irritative properties .

Q & A

Q. How can reaction conditions be optimized for synthesizing methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate with high stereochemical purity?

Methodological Answer:

  • Key Steps :

    • Coupling Reactions : Use coupling agents like EDCI or HOBt for esterification, as demonstrated in analogous pyrrolidine carboxylate syntheses .
    • Chiral Catalysts : Employ chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to control stereochemistry during cyclization or alkylation steps .
    • Temperature Control : Maintain low temperatures (−20°C to 0°C) during benzyl group introduction to minimize racemization .
  • Table: Reaction Optimization Parameters

    ParameterOptimal RangeImpact on Yield/Stereopurity
    SolventTHF/DCMHigher polarity improves stereocontrol
    Catalyst Loading5–10 mol%Excess may lead to byproducts
    Reaction Time12–24 hrsShorter times risk incomplete conversion

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • Use 1^1H and 13^13C NMR to confirm substituent positions and benzyl group integration. NOESY can validate cis/trans stereochemistry .
  • Chiral HPLC :
    • Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H). Retention time differences <1 min require gradient optimization .
  • Mass Spectrometry (MS) :
    • ESI-MS confirms molecular weight (e.g., expected [M+1]+^+ peak). High-resolution MS distinguishes isotopic patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Preventive Measures :
    • P201 : Obtain detailed safety protocols before use (e.g., fume hood requirements) .
    • P210 : Avoid ignition sources; store in inert atmosphere below 25°C .
  • Emergency Response :
    • For spills, use absorbent materials (e.g., vermiculite) and neutralize with 5% acetic acid .

Advanced Research Questions

Q. How can contradictions in enantiomeric excess (ee) values obtained from different analytical methods be resolved?

Methodological Answer:

  • Cross-Validation Strategy :
    • Chiral HPLC vs. NMR Chiral Shift Reagents : Compare ee values using Eu(hfc)3_3 to resolve discrepancies caused by co-eluting impurities .
    • Circular Dichroism (CD) : Correlate optical rotation data with HPLC results to confirm absolute configuration .
  • Case Study : A 5% variation in ee between HPLC and NMR was resolved by pre-purifying the sample via silica gel chromatography to remove polar impurities .

Q. What computational methods predict the compound’s conformational stability and implications in drug design?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :

    • Simulate the compound’s free energy landscape in aqueous and lipid bilayer environments to assess membrane permeability .
  • Docking Studies :

    • Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs). Focus on the benzyl group’s role in binding affinity .
  • Table: Computational Parameters

    SoftwareForce FieldKey Output
    Gaussian 16B3LYP/6-31G*Optimized geometry/charge distribution
    GROMACSCHARMM36Solvent-accessible surface area (SASA)

Q. How can metabolic stability studies be designed to evaluate this compound’s pharmacokinetic profile in vitro?

Methodological Answer:

  • Liver Microsome Assays :
    • Incubation Conditions : Use 1 mg/mL microsomal protein in PBS (pH 7.4) with NADPH regeneration system .
    • LC-MS/MS Analysis : Quantify parent compound depletion over 60 mins; calculate half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-methyl position to reduce CYP450-mediated oxidation .

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity?

Methodological Answer:

  • Comparative SAR Studies :
    • Synthesize (3R,4R) and (3S,4R) diastereomers and test against target enzymes (e.g., proteases).
    • Example: A 10-fold difference in IC50_{50} was observed between (3S,4S) and (3R,4R) isomers in kinase inhibition assays .
  • Crystallography : Co-crystallize isomers with target proteins to map hydrogen-bonding differences (e.g., PDB deposition recommended) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.